molecular formula C19H19N3O B2397840 N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 899990-51-3

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B2397840
CAS No.: 899990-51-3
M. Wt: 305.381
InChI Key: VGJQVBFYLBAJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the condensation of 1-methyl-1H-indole-3-carboxaldehyde with 3,4-dihydroquinoline-1(2H)-carboxamide under specific reaction conditions. Common reagents used in this synthesis include methanesulfonic acid and dichloromethane as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific structural features that confer its ability to inhibit tubulin polymerization effectively. Its combination of the indole and quinoline moieties provides a distinct pharmacophore that is not commonly found in other compounds.

Biological Activity

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide, a synthetic compound with significant potential in medicinal chemistry, exhibits diverse biological activities primarily through its interactions with cellular components. This article explores its mechanisms of action, specific biological activities, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(1-methylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide
  • Molecular Formula : C19H19N3O
  • Molecular Weight : 305.4 g/mol
  • CAS Number : 899990-51-3

The primary biological activity of this compound is attributed to its ability to inhibit tubulin polymerization . This interaction disrupts the formation of microtubules, which are essential for mitotic spindle assembly during cell division. Consequently, the compound effectively inhibits cell proliferation, making it a candidate for anti-cancer therapies.

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa10.5
MCF-712.3
HT-2915.0

These values suggest that this compound is particularly effective against cervical and breast cancer cells.

Antileishmanial Activity

In a study focusing on anti-parasitic properties, derivatives of this compound were synthesized and tested against Leishmania major. Some derivatives showed comparable efficacy to the clinically used drug amphotericin B, indicating potential for treating leishmaniasis .

Study on Tubulin Inhibition

A detailed investigation into the compound's mechanism revealed that it binds to tubulin with high affinity, preventing its polymerization and thereby blocking the cell cycle at the metaphase stage. This was evidenced by flow cytometry analyses showing an increase in cells arrested in metaphase when treated with the compound .

Cardioprotective Effects

In addition to its anticancer properties, certain derivatives demonstrated cardioprotective effects in vitro. For example, compounds derived from N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline were tested in cardiomyocytes and macrophages, showing significant increases in cell viability under oxidative stress conditions induced by doxorubicin treatment .

Comparative Analysis with Similar Compounds

The biological activity of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline can be compared to other indole derivatives:

Compound NameBiological Activity
N-(1-methylindol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideAntiproliferative
1-methylindole derivativesAntiparasitic

This comparison highlights the unique structural features that enhance its pharmacological profile compared to other compounds .

Q & A

Basic Question: What experimental strategies are recommended for optimizing the synthesis of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide?

Methodological Answer:
Synthetic routes for carboxamide derivatives typically involve coupling reactions between activated carboxylic acids (e.g., acid chlorides) and amines. For this compound:

  • Step 1: Prepare the quinoline-1(2H)-carboxylic acid derivative via cyclization of substituted anilines with appropriate ketones.
  • Step 2: React with 1-methyl-1H-indol-3-amine using coupling agents like EDCI/HOBt or PyBOP in anhydrous DMF.
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Validation: Confirm purity via HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Basic Question: How can researchers characterize the solubility and stability of this compound under varying pH conditions?

Methodological Answer:

  • Solubility Assay: Perform shake-flask method in buffered solutions (pH 1–10) with UV-Vis spectroscopy to quantify dissolved compound.
  • Stability Testing: Incubate solutions at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via LC-MS and track byproducts (e.g., hydrolysis of the carboxamide bond).
  • Storage Recommendations: Store as a lyophilized powder at -20°C in airtight, light-protected containers to minimize hydrolysis and oxidation .

Advanced Question: How can contradictory bioactivity data for this compound across different assays be resolved?

Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell line selection, protein binding). To resolve:

  • Dose-Response Repetition: Perform triplicate experiments with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
  • Off-Target Screening: Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions.
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes to target vs. decoy receptors .

Advanced Question: What computational approaches are suitable for predicting the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Simulations: Use Schrödinger’s Glide or MOE to model binding to CYP3A4/2D6 active sites. Prioritize poses with favorable ΔG scores.
  • MD Simulations: Run 100 ns trajectories (AMBER/CHARMM) to assess stability of enzyme-ligand complexes.
  • Metabolite Prediction: Apply software like Meteor (Lhasa Ltd.) to identify potential oxidation sites (e.g., indole methyl group) .

Basic Question: What analytical techniques are critical for confirming the compound’s stereochemical purity?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Optical Rotation: Measure specific rotation ([α]D_D) in chloroform and compare to literature values.
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via vapor diffusion (solvent: DCM/methanol) and solve structure .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the indole (e.g., halogenation at C5) and quinoline (e.g., saturation of the dihydro ring).
  • Biological Testing: Screen analogs against a panel of related receptors (e.g., serotonin vs. dopamine receptors) using radioligand binding assays.
  • Data Analysis: Apply multivariate regression to correlate structural descriptors (ClogP, polar surface area) with IC50_{50} values .

Advanced Question: What strategies mitigate batch-to-batch variability in biological assays involving this compound?

Methodological Answer:

  • Quality Control: Standardize synthesis protocols and validate each batch via 1H^1H-NMR and LC-MS.
  • Bioassay Normalization: Include a reference inhibitor (e.g., staurosporine for kinase assays) to calibrate inter-assay variability.
  • Lyophilization: Prepare stock solutions in DMSO, aliquot, and store at -80°C to minimize freeze-thaw degradation .

Basic Question: How should researchers address the compound’s potential photodegradation in vitro?

Methodological Answer:

  • Light Exposure Tests: Expose solutions to UV (365 nm) and visible light for 24–72 hrs. Monitor degradation via LC-MS.
  • Stabilizers: Add antioxidants (e.g., 0.1% BHT) or use amber glassware to reduce radical-mediated breakdown.
  • Protocol Adjustment: Conduct cell-based assays under low-light conditions and validate results with dark controls .

Advanced Question: What methodologies validate the compound’s stability in plasma for pharmacokinetic studies?

Methodological Answer:

  • Plasma Incubation: Spiked plasma samples (human/mouse) are incubated at 37°C for 0–6 hrs.
  • Extraction: Precipitate proteins with acetonitrile, then analyze supernatant via LC-MS/MS.
  • Degradation Kinetics: Calculate half-life (t1/2t_{1/2}) using non-compartmental analysis (Phoenix WinNonlin®) .

Advanced Question: How can researchers integrate fragment-based drug design (FBDD) with this compound’s scaffold?

Methodological Answer:

  • Fragment Library Screening: Use X-ray crystallography or SPR to identify fragments binding to subpockets of the target.
  • Click Chemistry: Attach fragments (e.g., azide-alkyne cycloaddition) to the indole C3 or quinoline N1 positions.
  • SAR by NMR: Screen 19F^{19}F-labeled fragments to map binding hotspots and guide optimization .

Properties

IUPAC Name

N-(1-methylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-21-13-16(15-9-3-5-11-18(15)21)20-19(23)22-12-6-8-14-7-2-4-10-17(14)22/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJQVBFYLBAJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.